molecular formula C23H16ClN3O B11686052 N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide CAS No. 6956-51-0

N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11686052
CAS No.: 6956-51-0
M. Wt: 385.8 g/mol
InChI Key: DDOJVMQCMWJWBI-MFKUBSTISA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and a suitable hydrazide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:

Properties

CAS No.

6956-51-0

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16ClN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

DDOJVMQCMWJWBI-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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